

# Stevia Powder in Food Science Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: Stevia Powder

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These application notes provide a comprehensive overview of the use of **stevia powder** in food science research. This document includes detailed information on the physicochemical properties, analytical methodologies for quantification, and sensory evaluation of stevia-derived sweeteners. Experimental protocols and data are presented to assist in the formulation and analysis of food products containing stevia.

## Physicochemical Properties of Stevia Powder

Stevia extracts are composed of various steviol glycosides, with stevioside and rebaudioside A being the most abundant. The ratio of these glycosides significantly influences the sweetness profile and off-tastes.[1][2] Rebaudioside A is known for a cleaner, more sugar-like taste with less bitterness compared to stevioside.[3][4] Commercial stevia extracts can vary widely in their composition.[5]

**Stevia powder** exhibits high stability under various processing conditions, making it a versatile ingredient in a wide range of food products.[3][6]

Table 1: Physicochemical Properties of Steviol Glycosides

Property	Description	References
Sweetness Intensity	30 to 320 times sweeter than sucrose, depending on the specific glycoside and concentration. Rebaudioside A is approximately 240 times sweeter and stevioside about 140 times sweeter than sucrose.	[1]
Heat Stability	Stable up to 120°C.[7][8] Forced decomposition may occur at temperatures exceeding 140°C.[7][8]	[7][8]
pH Stability	Stable in a pH range of 2-10 under thermal treatment up to 80°C.[8] Significant degradation can occur under strong acidic conditions (pH 1). [8]	[8]
Maillard Reaction	Does not participate in Maillard browning reactions, which can affect the color and flavor development in baked goods.	[3]
Fermentability	Non-fermentable by yeast and bacteria, which can enhance the microbiological stability of food products.	[3][6]

## Analytical Protocols for Steviol Glycosides

The accurate quantification of steviol glycosides in food matrices is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

The extraction method varies depending on the complexity of the food matrix.

A. Non-Dairy Foods (e.g., Carbonated Water, Jam, Chewing Gum)[9][10]

- Weigh 2g of the homogenized sample into a 15 mL centrifuge tube.
- Add 3 mL of water and mix using a vortex mixer.
- For jam and chewing gum, place the sample in an ultrasonic bath for 15 minutes at 30°C.
- Centrifuge the mixture at 8000g for 15 minutes at 20°C.
- Collect the supernatant.
- Repeat the extraction twice with 3 mL of water.
- Pool the supernatants and centrifuge at 10,000g for 5 minutes at 20°C.
- Filter the final supernatant through a 0.25 µm syringe filter prior to HPLC analysis.

B. Dairy Products (e.g., Flavored Milk, Yogurt)[9][10]

- Take 2 mL of the liquid sample in a 15 mL centrifuge tube.
- Add 1.5 mL of distilled water and mix using a vortex mixer.
- Incubate the mixture at 60°C for 10 minutes and then cool to room temperature.
- Sequentially add 0.25 mL of Carrez I solution (500 mM aqueous potassium ferrocyanide) and 0.25 mL of Carrez II solution (500 mM aqueous zinc acetate), mixing after each addition.
- Add 1 mL of acetonitrile and mix.
- Let the mixture stand for 1 hour at room temperature.
- Centrifuge at 10,000g for 8 minutes at 20°C.
- Collect the supernatant and filter through a 0.25 µm syringe filter prior to HPLC analysis.

This protocol is based on a widely used method for the separation and quantification of the two major steviol glycosides.[9][10]

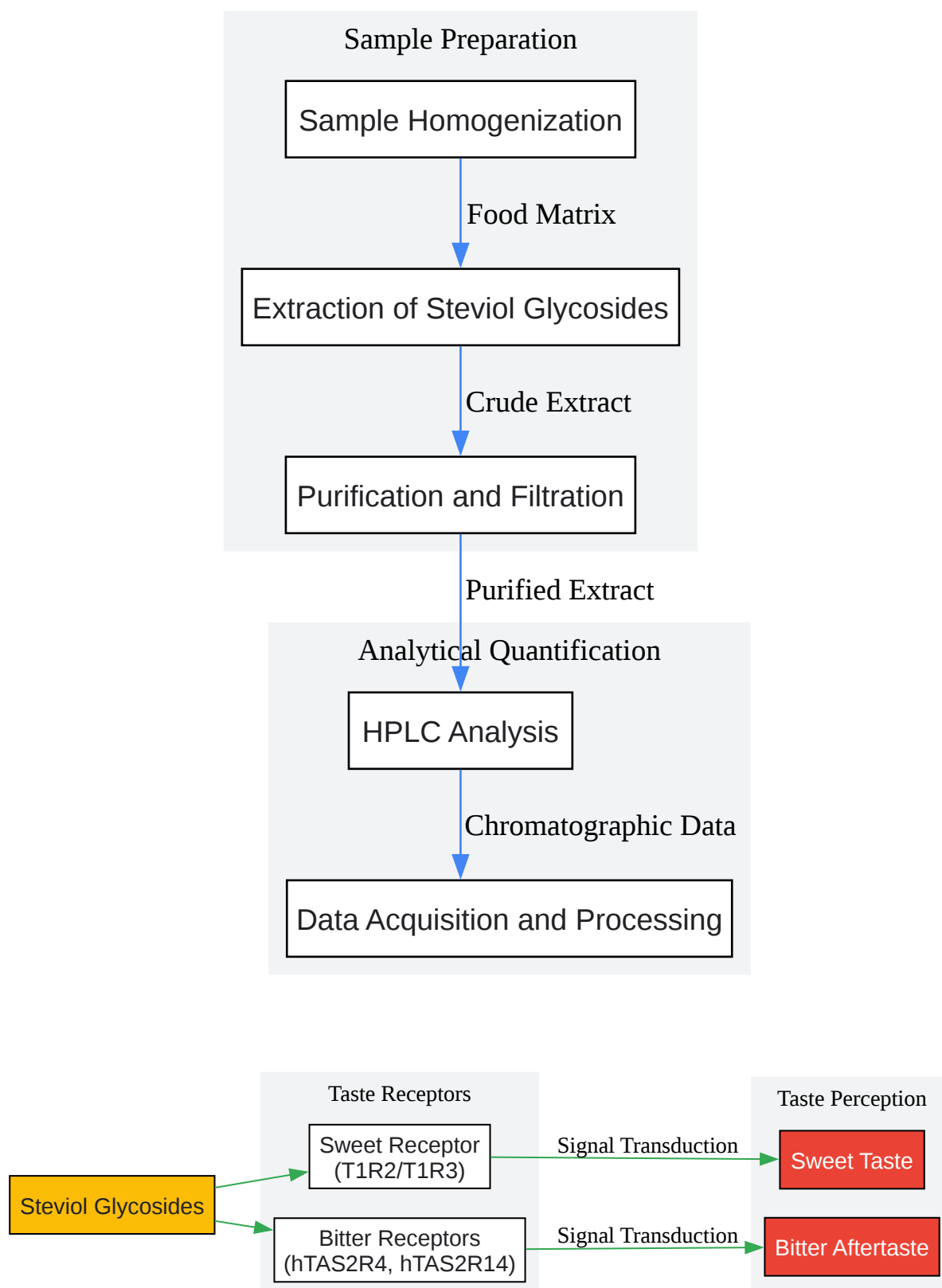
Table 2: HPLC Parameters for Steviol Glycoside Analysis

Parameter	Specification
Column	C18 (4.6 x 250 mm, 5 µm particle size)
Mobile Phase	Isocratic mixture of acetonitrile and 10 mM sodium phosphate buffer (pH 2.6) in a 32:68 (v/v) ratio
Flow Rate	1.0 mL/min
Column Temperature	40°C
Injection Volume	20 µL
Detector	UV at 210 nm

Table 3: Limits of Detection (LOD) and Quantification (LOQ) in Food Matrices (mg/kg)[9]

Analyte	Food Matrix	LOD	LOQ
Rebaudioside A	Various	1.057 - 1.834	3.525 - 6.114
Stevioside	Various	1.679 - 2.912	5.596 - 9.707

#### Experimental Workflow for Stevia Analysis in Food



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